molecular formula C12H16N2 B8336711 6-(2-(N,N-Dimethylamino)ethyl)-1H-indole

6-(2-(N,N-Dimethylamino)ethyl)-1H-indole

Cat. No.: B8336711
M. Wt: 188.27 g/mol
InChI Key: IFGVJFDOPSQLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-(N,N-Dimethylamino)ethyl)-1H-indole is an indole derivative featuring a dimethylaminoethyl (-CH₂CH₂N(CH₃)₂) substituent at the 6-position of the indole core. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-(1H-indol-6-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H16N2/c1-14(2)8-6-10-3-4-11-5-7-13-12(11)9-10/h3-5,7,9,13H,6,8H2,1-2H3

InChI Key

IFGVJFDOPSQLGZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=CC2=C(C=C1)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

  • 6-Fluoroindole (C₈H₆FN): Substitution at the 6-position with fluorine introduces electron-withdrawing effects, altering the indole’s electronic density. This contrasts with the electron-donating dimethylaminoethyl group in the target compound, which increases basicity and polar surface area .
  • 6-Iodo-2-methyl-1H-indole (C₉H₈IN): The bulky iodine atom at the 6-position increases molecular weight (257.07 g/mol) and may sterically hinder interactions compared to the flexible dimethylaminoethyl chain .

Functional Group Variations

  • 3-(4-Methoxybenzyl)-1H-indole (): A methoxybenzyl group at the 3-position provides lipophilicity, contrasting with the hydrophilic dimethylaminoethyl group. The methoxy group’s NMR signal appears at δ ~3.8 ppm, whereas the dimethylamino group’s protons resonate as a singlet near δ 2.2–2.5 ppm .
  • 3-(2-Nitrovinyl)-1H-indole (): The nitrovinyl group is strongly electron-withdrawing, reducing the indole’s electron density and reactivity compared to the dimethylaminoethyl substituent.

Pharmacological and Functional Comparisons

Antioxidant Activity

Compounds like 3-(2-(4-(3-hydroxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole-5-ol () exhibit antioxidant properties due to phenolic -OH groups.

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Indole Derivatives

Compound Substituent Position/Group Molecular Weight (g/mol) Key NMR Shifts (¹H, δ ppm)
6-(2-(N,N-Dimethylamino)ethyl)-1H-indole 6-(CH₂CH₂N(CH₃)₂) ~204.3 (calculated) N(CH₃)₂: ~2.2–2.5 (s, 6H)
6-Fluoroindole 6-F 135.14 Aromatic H: ~6.8–7.5 (m)
3-Benzyl-5-methoxy-1H-indole 3-benzyl, 5-OCH₃ 253.30 OCH₃: 3.81 (s); benzyl: ~4.6 (s)

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